molecular formula C15H11ClFN3O B12183905 N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B12183905
M. Wt: 303.72 g/mol
InChI Key: BBADRQWGAUVZNR-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an indole ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable precursor, the indole ring is synthesized and fluorinated.

    Pyridine Derivative Preparation: The pyridine ring is chlorinated at the 5-position.

    Coupling Reaction: The indole and pyridine derivatives are coupled through an acetamide linkage under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the fluorine substitution on the indole ring.

    N-(5-bromopyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide: Substitutes chlorine with bromine on the pyridine ring.

    N-(5-chloropyridin-2-yl)-2-(6-chloro-1H-indol-1-yl)acetamide: Substitutes fluorine with chlorine on the indole ring.

Properties

Molecular Formula

C15H11ClFN3O

Molecular Weight

303.72 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C15H11ClFN3O/c16-11-2-4-14(18-8-11)19-15(21)9-20-6-5-10-1-3-12(17)7-13(10)20/h1-8H,9H2,(H,18,19,21)

InChI Key

BBADRQWGAUVZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=C(C=C3)Cl)F

Origin of Product

United States

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